molecular formula C15H12N2O2S B5309153 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide

2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide

Cat. No. B5309153
M. Wt: 284.3 g/mol
InChI Key: WORXZDKRZIOFPJ-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as CTAA and has a chemical formula of C18H14N2O2S2.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide involves the inhibition of various signaling pathways involved in cancer cell proliferation, survival, and metastasis. The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation. CTAA also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer progression. Moreover, the compound has been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the Bax/Bcl-2 ratio. CTAA also induces cell cycle arrest at the G2/M phase, leading to the inhibition of cancer cell proliferation. Moreover, the compound has been reported to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, CTAA exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for drug discovery. However, the compound has some limitations, including its poor solubility in water and low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide. One direction is to investigate the compound's potential as a drug candidate for cancer treatment. Further studies are needed to determine the compound's pharmacokinetics, toxicity, and efficacy in vivo. Another direction is to explore the compound's potential applications in material science. CTAA has been reported to exhibit interesting optical and electrical properties, making it a promising candidate for various applications, including organic electronics and optoelectronics. Moreover, the compound's potential as an anti-inflammatory agent and its effect on various signaling pathways involved in inflammation need to be further investigated.

Synthesis Methods

The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide involves the reaction of 2-methoxybenzaldehyde, 3-thiopheneacetic acid, and malononitrile in the presence of a base catalyst and a solvent. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, resulting in the formation of CTAA. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound works by inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CTAA has also been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.

properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-14-5-3-2-4-13(14)17-15(18)12(9-16)8-11-6-7-20-10-11/h2-8,10H,1H3,(H,17,18)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORXZDKRZIOFPJ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CSC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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